molecular formula C11H12O4 B173086 Methyl 4-(methoxymethyl)phenylacetate CAS No. 17833-56-6

Methyl 4-(methoxymethyl)phenylacetate

Cat. No.: B173086
CAS No.: 17833-56-6
M. Wt: 194.23 g/mol
InChI Key: MIHNILQBIBKVAX-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)phenylacetate is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid and is characterized by the presence of a methoxy group attached to the benzene ring and a methoxymethyl group attached to the phenylacetate moiety. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(methoxymethyl)phenylacetate can be synthesized through several methods. One common method involves the esterification of 4-(methoxymethyl)phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(methoxymethyl)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(hydroxymethyl)phenylacetate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(methoxymethyl)phenylmethanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-(Hydroxymethyl)phenylacetate

    Reduction: 4-(Methoxymethyl)phenylmethanol

    Substitution: Various substituted phenylacetates depending on the nucleophile used

Scientific Research Applications

Methyl 4-(methoxymethyl)phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and oxidases.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aromatic properties.

Mechanism of Action

The mechanism of action of methyl 4-(methoxymethyl)phenylacetate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The methoxy group can undergo metabolic transformations, leading to the formation of various metabolites that may interact with biological targets such as receptors and enzymes.

Comparison with Similar Compounds

  • Methyl 4-methoxyphenylacetate
  • Methyl phenylacetate
  • Ethyl 4-methoxyphenylacetate

Comparison: Methyl 4-(methoxymethyl)phenylacetate is unique due to the presence of both a methoxy and a methoxymethyl group, which can influence its reactivity and interactions with biological systems. Compared to methyl 4-methoxyphenylacetate, the additional methoxymethyl group provides increased steric hindrance and potential for additional chemical modifications. Methyl phenylacetate lacks the methoxy group, making it less reactive in certain substitution reactions. Ethyl 4-methoxyphenylacetate has a similar structure but with an ethyl ester group, which can affect its solubility and reactivity compared to the methyl ester.

Properties

IUPAC Name

methyl 2-[4-(methoxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKHCWVNHPTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557540
Record name Methyl [4-(methoxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17833-56-6
Record name Methyl [4-(methoxymethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(methoxymethyl)phenylacetate
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